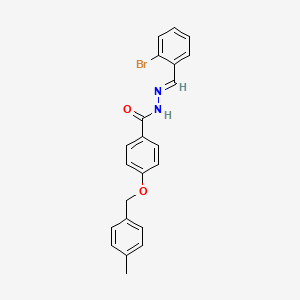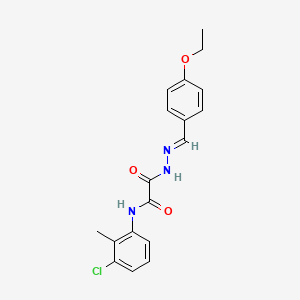
N'-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- N’-(2-Fluorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- N’-(2-Iodobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
767338-82-9 |
|---|---|
Formule moléculaire |
C22H19BrN2O2 |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-6-8-17(9-7-16)15-27-20-12-10-18(11-13-20)22(26)25-24-14-19-4-2-3-5-21(19)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clé InChI |
MBDJGTKWPKHVIF-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Br |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084471.png)
![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15084495.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15084502.png)

![(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084508.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B15084511.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084512.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084522.png)


![3-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15084527.png)

